N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine

Description

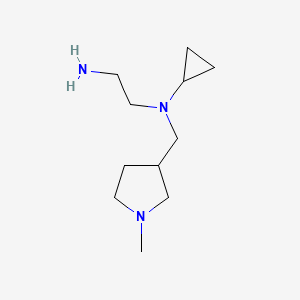

N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a 1-methylpyrrolidin-3-ylmethyl substituent. This compound is structurally characterized by a five-membered pyrrolidine ring, a cyclopropyl moiety, and a flexible ethylenediamine backbone. It is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in catalogs for custom synthesis and process R&D . The molecular formula is C11H23N3, with a molecular weight of 197.32 g/mol and a purity of 97% in commercial preparations . Variations in stereochemistry or substituent positioning may account for discrepancies in CAS numbers (e.g., 1354018-73-7 vs. 1353952-04-1) .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(1-methylpyrrolidin-3-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-4-10(8-13)9-14(7-5-12)11-2-3-11/h10-11H,2-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUIOXBPTSYABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine typically involves the following steps:

Formation of Ethane-1,2-diamine Derivatives: Ethane-1,2-diamine is reacted with appropriate reagents to introduce the cyclopropyl and 1-methylpyrrolidin-3-ylmethyl groups.

Cyclopropyl Group Introduction: Cyclopropyl groups can be introduced using cyclopropyl halides or cyclopropylboronic acids in the presence of a suitable catalyst.

1-Methylpyrrolidin-3-ylmethyl Group Introduction: The 1-methylpyrrolidin-3-ylmethyl group can be introduced using 1-methylpyrrolidin-3-ylmethyl halides or tosylates.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce any functional groups present.

Substitution Reactions: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution Reactions: Various alkyl halides and tosylates are used as reagents, with suitable solvents and temperatures to facilitate the reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.

Substitution Products: A range of substituted derivatives based on the reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine is primarily investigated for its potential in drug development. Its structure allows it to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The incorporation of the pyrrolidine moiety is thought to enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .

2. Neuropharmacological Studies

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Case Studies and Research Findings

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. The results indicated that certain modifications improved selectivity for serotonin receptors, enhancing their potential as antidepressants .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another significant research project explored the SAR of this compound and its derivatives. By systematically altering functional groups on the cyclopropyl and pyrrolidine rings, researchers identified key structural features that influence receptor binding and efficacy in vivo. These findings are instrumental for guiding future drug design efforts .

Potential in Drug Development

This compound serves as a promising lead compound for further development into therapeutics targeting mental health disorders. Its unique structure allows for extensive modification, facilitating the exploration of various pharmacological profiles.

Key Advantages:

- Versatility: The compound can be modified to enhance selectivity and potency.

- Bioavailability: Its chemical structure suggests favorable properties for absorption and distribution within biological systems.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Key Observations:

Cyclopropyl vs. Other Alkyl Groups: Cyclopropyl substituents (Target, ) enhance metabolic stability due to their rigid, non-planar structure, compared to isopropyl or methyl groups .

Aromatic vs. Aliphatic Substituents: Benzyl or 2-methoxybenzyl groups () increase molecular weight and lipophilicity, which may influence receptor binding or blood-brain barrier penetration.

Ring Size and Flexibility :

- Piperidine-based analogs () offer greater conformational flexibility than pyrrolidine derivatives, possibly affecting target selectivity.

Biological Activity

N1-Cyclopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H23N3

- Molecular Weight : 197.32 g/mol

- CAS Number : Not specifically listed, but related compounds have CAS numbers such as 1354018-87-3 for similar structures.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It is believed to function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. For instance, derivatives targeting specific proteins like TACC3 have shown promise in inhibiting tumor growth. The mechanism involves disrupting microtubule stability, which is crucial for cell division.

| Study | Findings |

|---|---|

| Investigated compounds inhibiting TACC3; highlighted potential for anticancer applications. | |

| Discussed transformations that enhance the efficacy of similar compounds in cancer treatment. |

Neuropharmacological Effects

The structural similarities with known neuroactive compounds suggest that this compound may exhibit neuropharmacological effects. Research indicates:

- Cognitive Enhancement : Potential to improve cognitive functions through modulation of neurotransmitter systems.

- Anxiolytic Properties : The compound may exhibit anxiolytic effects by interacting with GABAergic systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity:

- Synthesis and Characterization :

- In Vitro Studies :

-

Toxicology Reports :

- Preliminary toxicology studies indicate a favorable safety profile at therapeutic doses, although further investigations are needed to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.